2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide
Description
The compound 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide features a pyrazolo[1,5-a]pyrimidine core substituted with methyl, phenyl, and a thioether-linked acetamide group. This scaffold is structurally related to bioactive molecules targeting neurological disorders, inflammation, and imaging agents, as evidenced by analogs such as F-DPA and DPA-714 .
Properties
IUPAC Name |
2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-4-30-20-12-10-19(11-13-20)26-21(29)15-31-22-14-16(2)25-24-23(17(3)27-28(22)24)18-8-6-5-7-9-18/h5-14H,4,15H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXJOZFQAIRUQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-ethoxyphenyl)acetamide is a derivative of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a pyrazolo[1,5-a]pyrimidine core with various substituents that influence its biological activity.
Biological Activity Overview
Research has demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit a range of biological activities, including:
- Anticancer properties : Many derivatives have shown potential in inhibiting cancer cell proliferation.
- Antiviral effects : Certain compounds display activity against viral infections.
- Anti-inflammatory effects : Pyrazolo derivatives have been explored for their ability to modulate inflammatory responses.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or viral replication.
- Receptor Modulation : It can act on various receptors, altering signaling pathways that contribute to disease progression.
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be influenced by modifications to its structure. For instance:
| Substituent | Effect on Activity |
|---|---|
| Ethoxy group at position 4 | Enhances lipophilicity and cellular uptake |
| Thioether linkage | May improve interaction with target enzymes |
| Dimethyl groups | Potentially increase selectivity towards specific targets |
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Anticancer Activity :
- Antiviral Activity :
- Mechanistic Insights :
Scientific Research Applications
Pharmacological Activities
The compound exhibits a range of pharmacological activities that make it a candidate for further research:
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrazolo-pyrimidines can selectively inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Anti-inflammatory Effects : Research suggests that this compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases .
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against both bacterial and fungal pathogens. Studies have indicated that related compounds exhibit significant inhibition against common pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) suggesting effectiveness at relatively low concentrations .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease pathways:
- Acetylcholinesterase Inhibition : Similar compounds have been noted for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer’s. This inhibition could provide insights into potential treatments for cognitive disorders .
Neuropharmacological Applications
Given its structural characteristics, the compound may interact with neurotransmitter systems:
- Potential Antidepressant Activity : Some studies suggest that compounds with similar structures can modulate serotonin and norepinephrine levels in the brain, which are critical targets for antidepressant therapies .
Case Studies
Several studies have highlighted the biological activities of related pyrazolo-pyrimidine compounds:
-
Cytotoxicity Against Cancer Cells :
- A study demonstrated that a pyrazolo-pyrimidine derivative exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7), with IC50 values in the micromolar range.
- The mechanism was attributed to apoptosis induction via mitochondrial pathways.
-
Antimicrobial Efficacy :
- A series of experiments evaluated the antimicrobial properties of various pyrazolo-pyrimidine derivatives against Candida albicans and Staphylococcus aureus. Results indicated notable activity with MIC values as low as 128 µg/mL.
-
Neuroprotective Effects :
- Research involving animal models suggested that certain pyrazolo-pyrimidines could protect against neurodegeneration by reducing oxidative stress markers and improving cognitive function.
Comparison with Similar Compounds
Data Tables: Structural and Property Comparison
Key Research Findings
- Metabolic Stability: The 4-ethoxyphenyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to fluorine or cyano groups in analogs .
- Binding Affinity : Pyrazolo[1,5-a]pyrimidine-thioether scaffolds show higher TSPO affinity than isoxazole derivatives, as seen in F-DPA .
- Solubility : The ethoxy group balances lipophilicity and aqueous solubility (predicted ~15 µM), critical for CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
